molecular formula C20H15BrN2O3S B11085447 2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile

2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile

Cat. No.: B11085447
M. Wt: 443.3 g/mol
InChI Key: FPEISQBUBQJZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of chromenyl, pyridyl, and cyanide groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 2-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2H-chromen-3-one to obtain 6-bromo-2-oxo-2H-chromen-3-yl. This intermediate is then reacted with 2-oxoethyl sulfanyl and 4,5,6-trimethyl-3-pyridyl cyanide under controlled conditions to form the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the chromenyl group can be substituted with other functional groups using appropriate reagents.

    Addition: The cyanide group can participate in addition reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15BrN2O3S

Molecular Weight

443.3 g/mol

IUPAC Name

2-[2-(6-bromo-2-oxochromen-3-yl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile

InChI

InChI=1S/C20H15BrN2O3S/c1-10-11(2)16(8-22)19(23-12(10)3)27-9-17(24)15-7-13-6-14(21)4-5-18(13)26-20(15)25/h4-7H,9H2,1-3H3

InChI Key

FPEISQBUBQJZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.